molecular formula C11H18O2S2 B14701383 3-(Diethoxymethyl)-2-(ethylsulfanyl)thiophene CAS No. 24565-55-7

3-(Diethoxymethyl)-2-(ethylsulfanyl)thiophene

Cat. No.: B14701383
CAS No.: 24565-55-7
M. Wt: 246.4 g/mol
InChI Key: MGJCUGSKXYNZDN-UHFFFAOYSA-N
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Description

3-(Diethoxymethyl)-2-(ethylsulfanyl)thiophene is a heterocyclic compound containing a thiophene ring substituted with diethoxymethyl and ethylsulfanyl groups. Thiophene derivatives are known for their aromatic properties and are widely used in various fields due to their unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethoxymethyl)-2-(ethylsulfanyl)thiophene can be achieved through several methods. One common approach involves the reaction of thiophene with diethoxymethyl chloride and ethylsulfanyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Diethoxymethyl)-2-(ethylsulfanyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiol derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Diethoxymethyl)-2-(ethylsulfanyl)thiophene has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Diethoxymethyl)-2-(ethylsulfanyl)thiophene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Diethoxymethyl)-2-(ethylsulfanyl)thiophene is unique due to the presence of both diethoxymethyl and ethylsulfanyl groups, which impart distinct chemical and physical properties.

Properties

CAS No.

24565-55-7

Molecular Formula

C11H18O2S2

Molecular Weight

246.4 g/mol

IUPAC Name

3-(diethoxymethyl)-2-ethylsulfanylthiophene

InChI

InChI=1S/C11H18O2S2/c1-4-12-10(13-5-2)9-7-8-15-11(9)14-6-3/h7-8,10H,4-6H2,1-3H3

InChI Key

MGJCUGSKXYNZDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=C(SC=C1)SCC)OCC

Origin of Product

United States

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